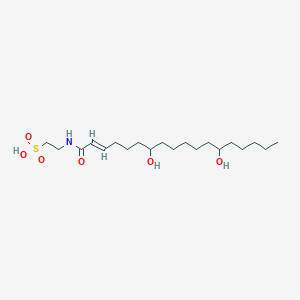
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mechanism Of Action
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the activation of the inflammasome, a complex involved in the production of pro-inflammatory cytokines. By inhibiting the activation of the P2X7 receptor, 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can reduce the release of these cytokines and modulate the inflammatory response.
Biochemical And Physiological Effects
In addition to its role in inflammation and pain, 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters in the brain, including dopamine and glutamate. It has also been shown to have potential anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a highly specific antagonist of the P2X7 receptor, allowing for precise modulation of this receptor's activity. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have off-target effects on other purinergic receptors, which may complicate interpretation of experimental results. Additionally, its high potency may make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several potential future directions for research on 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in various inflammatory and pain-related conditions, including rheumatoid arthritis and neuropathic pain. Another area of interest is its potential anti-tumor effects, which may make it a promising candidate for cancer therapy. Further research is also needed to better understand its off-target effects and to develop more specific antagonists of the P2X7 receptor.
Synthesis Methods
The synthesis of 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce neuropathic pain, and modulate immune response.
properties
Product Name |
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
Molecular Formula |
C10H9Cl2N5O |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,18) |
InChI Key |
VEQQJRILVCICQI-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)